Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and features both chlorine and iodine substituents on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-iodo-2-methylnicotinate typically involves the halogenation of a nicotinic acid derivative. One common method includes the iodination of 6-chloro-2-methylnicotinic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of Methyl 6-chloro-5-iodo-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-chloro-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-iodo-2-methylnicotinate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-iodo-5-methylnicotinate
- Methyl 6-chloro-5-bromo-2-methylnicotinate
- Methyl 6-chloro-5-fluoro-2-methylnicotinate
Uniqueness
Methyl 6-chloro-5-iodo-2-methylnicotinate is unique due to the specific combination of chlorine and iodine substituents, which can influence its reactivity and interactions differently compared to other halogenated derivatives.
Properties
Molecular Formula |
C8H7ClINO2 |
---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)7(9)11-4/h3H,1-2H3 |
InChI Key |
QSDJAWHGWNUKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)I)Cl |
Origin of Product |
United States |
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